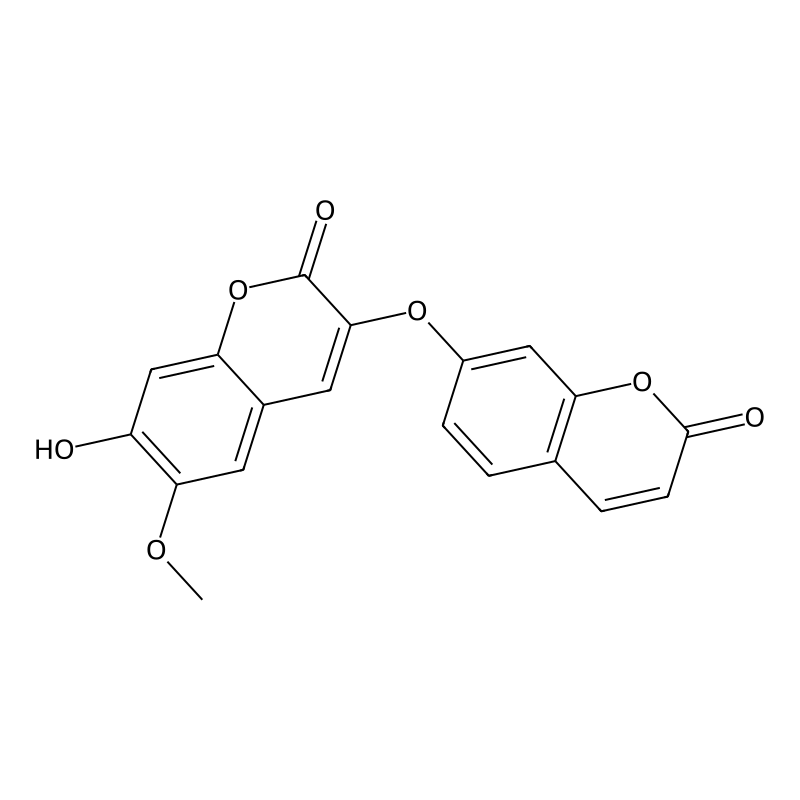

Daphnoretin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Daphnoretin isolation and purification methods

Extraction and Purification Methods

Different extraction and purification techniques for daphnoretin offer varying advantages. The table below compares the core technical aspects of several methods:

| Method | Principle | Key Steps & Solvents | Key Parameters/Outcomes |

|---|

| Cellulase-Assisted Extraction [1] | Enzymatic hydrolysis of plant cell walls to improve release efficiency. | 1. Plant material soaked in water. 2. Cellulase solution added. 3. Extracted with methanol. 4. Concentrated and extracted with ethyl acetate. 5. Silica gel column purification. | - Cellulase concentration: 5-30 mg/mL

- Soaking time: 1-3 hours

- Improves extraction yield | | Ethanol Reflux & Silica Gel Chromatography [2] [3] | Conventional solvent extraction followed by liquid-solid adsorption chromatography. | 1. Dried roots refluxed with 95% Ethanol.

- Ethanol extract partitioned between H₂O and EtOAc.

- EtOAc fraction purified via silica gel column with gradient elution (EtOAc in n-hexane).

- Further purified with methanol reflux. | - Reported purity: Up to 98.12% [2]

- A classic, widely used preparatory method | | High-Speed Counter-Current Chromatography (HSCCC) [4] | Liquid-liquid partition chromatography, separating substances by differential partitioning between two immiscible solvents. | 1. Plant material extracted with 50%-90% methanol (ultrasound-assisted).

- Extract concentrated and extracted with Ethyl Acetate.

- Separation using HSCCC instrument.

- Fractions monitored by UV detector. | - High purity product

- Continuous production capability

- Large preparation quantity |

Verification of Identity and Purity

After purification, confirming the identity and purity of this compound is crucial. The following workflow and analytical techniques are commonly used.

Figure 1: A typical workflow for verifying the identity and purity of isolated this compound, combining chromatographic and spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC): Used for purity testing. One method uses a C18 reverse-phase column with a mobile phase of methanol-deionized water (58:42, v/v) at a flow rate of 1.0 ml/min, and detection at 224 nm [2]. Another method for plasma analysis uses a similar column with methanol-10 mM NaH₂PO₄ (pH 3.0, 55:45, v/v) and detection at 345 nm [5].

- Mass Spectrometry (MS): Used to confirm molecular weight. The electrospray ionization (ESI) mass spectrum of this compound shows a base peak at m/z 351 for the [M-H]⁻ ion. Tandem MS/MS fragments this ion, yielding key fragments at m/z 336 (loss of a methyl group) and m/z 191 [3].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for definitive structural confirmation. Both ¹H-NMR and ¹³C-NMR spectra (e.g., in DMSO-d₆) are characterized to verify the structure [2].

Bioactivity and Pharmacological Applications

This compound exhibits promising pharmacological activities, with recent research focusing on overcoming its pharmacokinetic limitations.

- Reported Bioactivities: this compound is a protein kinase C (PKC) activator [6] [7]. It demonstrates antitumor properties, inhibiting proliferation and inducing apoptosis in various cancer cell lines, including glioblastoma (GBM) and hepatocellular carcinoma (HCC), often by modulating the PI3K/AKT signaling pathway [8] [2].

- Pharmacokinetic Challenge and a Modern Solution: A key challenge for its therapeutic application is its poor aqueous solubility and low oral bioavailability (about 0.15%) [5] [2]. To address this, researchers have developed a double-targeted nano-preparation (GPP/PP-DAP) using glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid) to improve liver-targeted delivery. This system significantly enhanced the therapeutic efficacy against hepatocellular carcinoma in both in vitro and in vivo models [2].

Key Takeaways for Researchers

For your research and development work, here are the core points to consider:

- Extraction Choice: HSCCC [4] is excellent for obtaining high-purity product with scalability, while enzymatic methods [1] can improve yield from raw material.

- Critical Verification: Always use a combination of HPLC, MS, and NMR to conclusively verify the identity and purity of your final product [2] [3].

- Solubility Consideration: Be aware of this compound's inherent poor solubility (~ 2.08 mg/mL in a standard DMSO/PEG300/Tween-80/Saline suspension for in vivo studies) [7] and low oral bioavailability [5]. Nano-formulations present a promising strategy to overcome this for therapeutic applications [2].

References

- 1. Method for extracting this compound from wikstroemia indica [patents.google.com]

- 2. A nano-preparation approach to enable the delivery of ... [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of this compound in plasma of freely moving rat ... [sciencedirect.com]

- 4. Method for preparing this compound by using high-speed counter- ... [patents.google.com]

- 5. Measurement of this compound in plasma of freely moving rat ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [en.wikipedia.org]

- 7. This compound (Dephnoretin) | PKC Activator [medchemexpress.com]

- 8. This compound inhibits glioblastoma cell proliferation and ... [pmc.ncbi.nlm.nih.gov]

NMR Spectral Data for Daphnoretin

The table below summarizes the available ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR data for daphnoretin.

| Nucleus | Data Type | Solvent | Key Reported Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| ( ^{13}\text{C} ) | Predicted | D₂O | 18 spectra predicted (25-226 MHz) | [1] |

| ( ^{1}\text{H} ) | Predicted | D₂O | 18 spectra predicted (100-900 MHz) | [1] |

| Related Compound | Experimental (for Edgeworic Acid) | Not specified | ( ^1\text{H} ) NMR: 8.01 (d, J=9.2 Hz, H-4), 6.25 (d, J=9.2 Hz, H-3); ( ^{13}\text{C} ) NMR: 160.2 (C-2), 145.1 (C-4), 112.1 (C-3) | [2] |

The NP-MRD database holds predicted NMR spectra for this compound in D₂O, which can be a useful initial reference [1]. A 2014 study on Edgeworthia chrysantha provides a detailed example of the methodology used to characterize a related dicoumarin compound, edgeworic acid, using 1D and 2D NMR techniques including ( ^1\text{H} )-( ^1\text{H} ) COSY, HSQC, and HMBC [2].

Experimental Workflow for Structure Elucidation

The following diagram outlines the general experimental workflow for the isolation and structural elucidation of coumarins, as demonstrated in the research:

Workflow for the isolation and identification of coumarins from plant material.

Recommended Path for Researchers

- Consult Specialized Databases: For definitive experimental NMR data, query specialized natural product and spectral databases that may not be fully indexed in general web searches.

- Validate with Prediction Tools: The predicted NMR spectra from NP-MRD can serve as a benchmark for comparing with your own experimental results [1].

- Leverage Published Methodologies: The detailed protocols from studies on related compounds provide a validated blueprint for your experimental design, particularly in the application of 2D-NMR techniques for confirming complex structures [2] [3].

References

Daphnoretin traditional medicinal uses

Pharmacological Profile of Daphnetin

Daphnetin demonstrates a wide range of pharmacological activities through various molecular mechanisms. The table below summarizes its key bioactivities and underlying actions.

| Pharmacological Activity | Molecular Mechanisms & Targets | Research Models (Examples) |

|---|---|---|

| Anti-inflammatory [1] [2] [3] | Inhibits NF-κB pathway; suppresses NLRP3 inflammasome activation; reduces pro-inflammatory cytokines (TNF-α, IL-6) [1] [2]. | In vivo models of rheumatoid arthritis, sepsis-induced lung injury, and systemic lupus erythematosus (SLE) in mice [1]. |

| Anti-cancer [1] [4] [2] | Induces apoptosis (increases Bax/p53, decreases Bcl-2); inhibits NF-κB pathway; suppresses epithelial-mesenchymal transition (EMT) [1] [4] [2]. | In vitro studies on hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cells; in vivo models of breast and hepatocellular carcinoma [1] [4]. |

| Antioxidant [5] [2] [3] | Activates Keap1-Nrf2/ARE signaling pathway; upregulates antioxidant enzymes (HO-1, SOD, NQO1) [3]. | In vitro models of oxidative stress in RAW 264.7 and HepG2 cells; in vivo models of drug-induced hepatotoxicity [1] [3]. |

| Neuroprotective [1] [2] [6] | Reduces TLR-4/NF-ĸβ mediated inflammation; inhibits JAK/STAT phosphorylation; enhances Nrf-2 and HSP-70 expression [2] [6]. | In vivo models of Alzheimer's disease, multiple sclerosis (EAE), and stress-induced cognitive deficits in mice [1] [2]. |

| Hepatoprotective [1] [2] | Activates Nrf2 pathway; suppresses ASK1/JNK and P53 protein pathways [1] [2]. | In vivo models of acute liver failure (ALF) induced by LPS/GalN or acetaminophen (APAP) in mice [1]. |

Molecular Mechanisms and Signaling Pathways

Daphnetin exerts its effects through modulation of several critical cellular signaling pathways. The following diagrams illustrate two key mechanisms: the Nrf2-mediated antioxidant pathway and a multi-target approach for anti-cancer and anti-angiogenesis effects.

1. Nrf2-Mediated Antioxidant Pathway This pathway depicts how daphnetin activates cellular defense mechanisms against oxidative stress.

Daphnetin activates the Nrf2 pathway, leading to expression of cytoprotective antioxidant genes. [3]

2. Multi-Target Signaling in Cancer and Inflammation This diagram shows key signaling pathways modulated by daphnetin in cancer and inflammatory processes.

Daphnetin inhibits multiple signaling pathways to exert anti-cancer and anti-inflammatory effects. [1] [2] [6]

Advanced Delivery Systems and Experimental Protocols

A significant challenge in developing daphnetin as a therapeutic is its poor water solubility and rapid clearance from the bloodstream, leading to low bioavailability and a short plasma half-life (approximately 3.5 hours) [4]. To overcome this, researchers have developed nano-preparation strategies.

Nanoparticle Delivery System for Hepatocellular Carcinoma (HCC)

- Objective: To design a liver-targeted nano-delivery system for daphnetin to enhance its therapeutic efficacy against liver cancer [4].

- Carrier System: Use of Glycyrrhetinic acid-PEG-PLA/PEG-PLA (GPP/PP) copolymers. Glycyrrhetinic acid (GA) acts as a targeting ligand because GA receptors are overexpressed (1.5-5 fold) on liver tumor cells compared to normal tissue [4].

- Preparation Method: The thin-film hydration method.

- Dissolution: PEG-PLA copolymers and daphnetin are dissolved in an organic solvent.

- Film Formation: The organic solvent is evaporated using a rotary evaporator at 45°C to form a thin polymer-drug film.

- Hydration: Deionized water is added to hydrate the film under atmospheric pressure, forming drug-loaded nanomicelles.

- Optimization: The preparation process is optimized using univariate analysis and response surface methodology [4].

- Key Findings: The resulting GPP/PP-DAP nanomicelles showed:

- Enhanced Cytotoxicity: Lower IC₅₀ against HepG2 cells compared to free daphnetin.

- Active Liver Targeting: Efficiently delivered daphnetin to orthotopic liver tumors in animal models.

- Superior Tumor Inhibition: Demonstrated excellent tumor suppression both in vitro and in vivo [4].

The overall experimental workflow for evaluating daphnetin's efficacy, from compound preparation to in vivo testing, is summarized below.

General workflow for evaluating daphnetin's efficacy, from compound preparation to in vivo testing. [4]

Conclusion for Research and Development

Future work should focus on further elucidating its effects on other signaling pathways, conducting more comprehensive pre-clinical toxicology studies, and exploring its potential in treating other disease areas.

References

- 1. The molecular effects underlying the pharmacological ... [pmc.ncbi.nlm.nih.gov]

- 2. Daphnetin: A bioactive natural coumarin with diverse ... [pmc.ncbi.nlm.nih.gov]

- 3. Daphnetin-mediated Nrf2 antioxidant signaling pathways ... [sciencedirect.com]

- 4. A nano-preparation approach to enable the delivery of ... [frontiersin.org]

- 5. Synthesis and Structure-Activity Relationship of Daphnetin ... [pmc.ncbi.nlm.nih.gov]

- 6. Daphnetin: A bioactive natural coumarin with diverse ... [frontiersin.org]

Daphnoretin botanical origin Thymelaeaceae family

Botanical Origin and Chemical Profile

Daphnoretin (Molecular Formula: C19H12O7, Average Mass: 352.298 g·mol⁻¹ [1] [2]) is found in several genera of the Thymelaeaceae family. The table below summarizes its primary botanical sources:

| Botanical Source | Plant Part(s) with this compound | Traditional/Folk Uses |

|---|---|---|

| Wikstroemia indica (L.) C.A. Mey. [3] [1] [4] | Stems, roots | Treatment of arthritis, bronchitis, cancer, and syphilis. |

| Daphne gnidium [5] [6] | Leaves, stems | Hair care, treatment of skin diseases, and as an abortifacient. |

| Stellera chamaejasme [1] | Information not specified in sources | Information not specified in sources. |

The Thymelaeaceae family is a cosmopolitan family of flowering plants comprising about 50 genera and 500 species, including many trees and shrubs [5] [7]. Many species in this family are known to be poisonous to mammals due to the presence of compounds like daphnane esters and coumarins [8] [7].

Summary of Key Pharmacological Activities

Recent scientific investigations have validated and expanded on the traditional uses of this compound's source plants. The following table summarizes its core bioactivities and potential therapeutic applications:

| Pharmacological Activity | Observed Effects / Potential Therapeutic Application | Key Findings (In vitro/In vivo) |

|---|

| Antitumor / Antiproliferative [3] [4] | Chronic Myeloid Leukemia (CML), Hepatocellular Carcinoma (HCC), others. | - Induces megakaryocytic differentiation in K562 and HEL leukemia cells [3].

- Induces apoptosis in HCC cells; nano-formulations developed to improve efficacy [4]. | | Anti-inflammatory & Neuroprotective [9] | Spinal Cord Injury (SCI), Neuropathic Pain. | - Inhibits NF-κB pathway activation [9].

- Reduces pro-inflammatory cytokines (TNF-α, IL-1β) [9].

- Improves motor function in SCI mouse models [9]. | | Antiviral [3] [10] | Hepatitis B Virus (HBV). | Suppresses hepatitis B virus expression in human hepatoma cells, potentially via protein kinase C (PKC) activation [3] [10]. | | Immunomodulatory [3] | Modulation of Dendritic Cells. | Modulates dendritic cell development toward atypical maturation with impaired allostimulatory functions [3]. |

Molecular Mechanisms of Action

This compound exerts its effects through multiple molecular pathways. The diagram below synthesizes its key mechanisms as identified in the search results, particularly its anti-inflammatory and antitumor activities.

Key signaling pathways modulated by this compound, based on mechanisms identified in recent studies [3] [9].

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from pivotal studies.

Protocol for Megakaryocytic Differentiation in Leukemia Cells [3]

This protocol is used to investigate this compound as a potential differentiation therapy agent for chronic myeloid leukemia (CML).

- Cell Lines: K562 (CML-derived) and HEL 92.1.7 (erythroleukemia-derived) cells.

- Culture Conditions: Maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO₂ incubator.

- Treatment: Cells are treated with this compound (e.g., 0.25 - 1.00 µM) or a vehicle control (DMSO) for 24-72 hours. 12-O-tetradecanoylphorbol-13-acetate (TPA) can be used as a positive control for differentiation.

- Growth & Viability Assessment:

- Cell Counting: Use trypan blue dye exclusion assay with a hemocytometer to count viable cells.

- Metabolic Activity: Use a Cell Counting Kit-8 (CCK-8). Incubate cells with CCK-8 solution for 3 hours and measure absorbance at 450 nm.

- Differentiation Analysis:

- Morphology: Cytocentrifuge cells onto slides, stain with Liu's stain, and examine under a light microscope for enlarged, multinucleated cells.

- Surface Markers:

- Flow Cytometry: Stain cells with fluorescently conjugated antibodies against megakaryocytic markers CD41 and CD61. Analyze using a flow cytometer.

- Immunofluorescence: Stain cells with CD41/CD61 antibodies and a nuclear stain (Hoechst 33342). Visualize using a fluorescence microscope.

- Mechanism (STAT3): Evaluate phosphorylation of STAT3 using Western blot analysis.

Protocol for Anti-inflammatory Effects in Spinal Cord Injury (SCI) [9]

This protocol evaluates the neuroprotective and anti-inflammatory effects of this compound in a mouse model of SCI.

- Animal Model: Mouse SCI model (e.g., contusion or compression model).

- Dosing: Administer this compound (200 mg/kg in 200 µL) or vehicle via intraperitoneal injection immediately after SCI, and then once daily.

- Functional Assessment:

- Use the Basso Mouse Scale (BMS) Score and BMS Subscore to evaluate locomotor function. Perform assessments at multiple time points post-injury (e.g., days -1, 1, 3, 7, 14, 21, 28, 40, and 60).

- Tissue Collection & Analysis:

- Immunofluorescence: On day 7 post-SCI, perfuse animals and collect spinal cord tissue. Section the lumbar spinal cord and stain with antibodies against Iba1 (microglia marker) and GFAP (astrocyte marker) to observe glial cell activation.

- Cytokine Measurement:

- PCR: Isolate RNA from the spinal dorsal horn to measure mRNA levels of TNF-α and IL-1β.

- ELISA: Use homogenized spinal cord tissue or cell culture supernatant to quantify protein levels of TNF-α and IL-1β.

- Western Blot: Analyze protein from spinal cord tissue or microglial cells (e.g., BV2 cell line) to detect levels of p-NF-κB/NF-κB and p-IκBα/IκBα.

- In Vitro Validation (BV2 Microglia):

- Treat BV2 cells with this compound and an inflammatory stimulus like LPS. Use PCR, ELISA, and Western blot as described above to confirm the inhibition of the NF-κB pathway and cytokine production.

Formulation Strategies to Overcome Limitations

A significant challenge in the therapeutic application of this compound is its poor water solubility and rapid clearance from the bloodstream [4]. To address this, advanced formulation strategies are being explored:

- Nano-Preparation Approach: A double-targeted nanomicelle system has been developed [4].

- Composition: Glycyrrhetinic acid-polyethylene glycol-block-poly (D,L-lactic acid) / polyethylene glycol-block-poly (D,L-lactic acid)-daphnoretin (GPP/PP-DAP).

- Method: Prepared using the thin-film hydration method.

- Mechanism: The hydrophilic PEG shell prolongs circulation time. The GA ligand actively targets glycyrrhetinic acid receptors (GA-R), which are overexpressed in liver tumor tissue, enhancing site-specific delivery.

- Outcome: This system demonstrated superior tumor inhibition and liver-targeting efficiency in hepatocellular carcinoma models compared to free this compound [4].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | C19H12O7 [chemspider.com]

- 3. Naturally Occurring Bicoumarin Compound this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. A nano-preparation approach to enable the delivery of ... [frontiersin.org]

- 5. This compound - an overview [sciencedirect.com]

- 6. Daphnetin: A bioactive natural coumarin with diverse ... [frontiersin.org]

- 7. Thymelaeaceae [en.wikipedia.org]

- 8. Thymelaeaceae in Flora of North America @ efloras.org [efloras.org]

- 9. This compound inhibited SCI-induced inflammation and ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound (Dephnoretin) | PKC Activator [medchemexpress.com]

Daphnoretin solubility and stability

Solubility and Stability Profile

The table below summarizes the core physicochemical and stability characteristics of daphnoretin identified in the search results.

| Property | Reported Characteristics | Notes / Sources |

|---|---|---|

| Molecular Formula | C₁₉H₁₂O₇ [1] [2] [3] | - |

| Molecular Weight | 352.29-352.30 g/mol [2] [3] [4] | - |

| Physical Form | Off-white to light yellow crystalline solid [2] [3] | - |

| Melting Point | 245-246 °C [2] [3] | - |

| Solubility (in DMSO) | ~25 mg/mL (~70.96 mM) [3] [4] | Primary solvent for in vitro studies. |

| Aqueous Solubility | Very low (poor solubility) [5] [6] | A key limitation for drug development. |

| Stability in Vitro | Stable in acidic conditions; degrades rapidly in alkaline environments. [7] | - |

| Stability in Biological Samples | Stable in simulated gastric fluid, stomach contents, gastric mucosa, colon contents. Unstable in plasma, liver homogenates, small intestine contents, and related mucosa. [7] | Stability in plasma is low, with a short half-life (T1/2) of about 3.5 hours. [5] |

Experimental Protocols and Key Data

Here are methodologies and quantitative findings related to this compound's properties and biological activity from the search results.

Stability Study Protocol (from Pharmazie, 2012)

A key study investigated the stability of this compound under various conditions using HPLC with a UV detector set at 345 nm [7].

- Sample Conditions: this compound was incubated in sodium phosphate buffers at different pH levels and temperatures, as well as in different biological samples at 37°C.

- Key Finding: The instability in key absorption sites like the small intestine and plasma significantly impacts its bioavailability [7].

Nano-Preparation Protocol (from Front. Pharmacol., 2022)

To overcome solubility and stability issues, a liver-targeted nano-preparation was developed [5].

- Method: Thin-film hydration method.

- Materials Used: Glycyrrhetinic acid-polyethylene glycol-block-poly (D,L-lactic acid) (GA-PEG-PLA) and PEG-PLA as carrier materials.

- Procedure Overview:

- Dissolution: The GA-PEG-PLA/PEG-PLA copolymer and this compound were dissolved in an organic solvent.

- Film Formation: The organic solvent was removed by rotary evaporation at 45°C to form a thin polymer film.

- Hydration: The film was hydrated with deionized water.

- Post-processing: The hydrated liquid was stirred, sonicated in the dark, and centrifuged to obtain the final nanomicelles (GPP/PP-DAP).

- Optimization: The formulation was optimized using univariate analysis and response surface methodology.

- Outcome: This nano-preparation demonstrated significantly enhanced cytotoxicity (lower IC₅₀) and superior liver-targeting in both in vitro and in vivo models compared to free this compound [5].

Interaction with Human Serum Albumin (HSA)

A study analyzed the binding of this compound to HSA, which can act as a natural carrier [6].

- Method: Multi-spectroscopic methods and molecular docking simulation.

- Key Findings:

- The binding is a static quenching process.

- Binding Constant (Kₐ): The value for the HSA-Daphnoretin complex was found to be 3.24 × 10⁴ M⁻¹.

- Binding Site: this compound binds primarily to Site I (Sudlow's site I) on the HSA molecule.

- Synergistic Effect: The presence of the anticancer drug cisplatin enhanced the binding affinity between this compound and HSA.

Formulation Strategies to Enhance Solubility and Stability

The following diagram illustrates the primary strategy identified to improve this compound's properties.

Diagram Overview: This flowchart outlines the rationale and components of the nano-formulation approach used to overcome this compound's key limitations.

Critical Data Gaps and Future Research

While the provided data is insightful, several gaps remain for a comprehensive whitepaper:

- Systematic Solubility Data: A full profile in pharmaceutically relevant solvents (e.g., water, PEG, oils) and a measured log P value are lacking in the search results.

- Forced Degradation Studies: Data on stability under stress conditions (e.g., light, oxidation, heat) is not available.

- Long-Term Stability: The results do not include long-term or accelerated stability study data for the pure compound or its formulations.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | 2034-69-7 [amp.chemicalbook.com]

- 3. | inhibitor/agonist | CAS 2034-69-7 | Buy this compound ... This compound [invivochem.com]

- 4. This compound (Dephnoretin) | PKC Activator [medchemexpress.com]

- 5. Nano-prep for this compound delivery in hepatocellular cancer [pmc.ncbi.nlm.nih.gov]

- 6. This compound & HSA Binding: Spectroscopic & Docking Analysis [sciencedirect.com]

- 7. of Stability in vitro this compound [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Daphnoretin Nano-Preparation Delivery System for Cancer Therapy

Introduction

Daphnoretin (DAP), a naturally occurring bicoumarin compound extracted from Wikstroemia indica (L.) C.A. Mey., has emerged as a promising anti-cancer agent with demonstrated efficacy against various cancer types. Despite its significant therapeutic potential, the clinical application of this compound has been substantially limited by its poor aqueous solubility, rapid clearance from the bloodstream, and low bioavailability. These physicochemical challenges have prompted researchers to develop innovative nano-delivery systems to enhance the druggability of this promising natural compound. The integration of this compound with advanced nanocarriers represents a strategic approach to overcome these limitations while potentially enhancing its therapeutic efficacy through targeted delivery.

Table 1: Fundamental Properties of this compound

| Property | Specification |

|---|---|

| Chemical Name | 7-hydroxyl-6-methoxy-3,7'-dicoumarylether |

| Molecular Formula | C₁₉H₁₂O₇ |

| Molecular Weight | 352.29 g/mol |

| CAS Number | 2034-67-9 |

| Source | Wikstroemia indica (L.) C.A. Mey. |

| Purity Standards | ≥98% for research applications |

| Solubility | Poor water solubility |

Recent advancements in nanomedicine have enabled the development of sophisticated delivery systems specifically designed for natural products like this compound. These systems leverage the Enhanced Permeability and Retention (EPR) effect and active targeting strategies to improve drug accumulation at tumor sites while minimizing off-target effects. The following application notes and protocols provide detailed methodologies for the formulation, characterization, and evaluation of this compound nano-preparations, offering researchers a comprehensive framework for advancing this compound-based cancer therapeutics.

Therapeutic Applications & Experimental Data

Anti-Cancer Mechanisms and Efficacy

This compound has demonstrated broad-spectrum anti-cancer activity through multiple mechanisms of action across various cancer types. In hepatocellular carcinoma (HCC) models, this compound significantly induced apoptosis by modulating the expression of Bcl-2 family proteins, increasing Bax and p53 expression while decreasing Bcl-2 levels [1]. The compound exhibited a dose-dependent cytotoxicity against HepG2 cells, with nano-formulation approaches substantially enhancing its potency. In malignant melanoma models, this compound induced ROS-mediated mitochondrial apoptosis in both A375 and B16 cell lines, as evidenced by the upregulation of cleaved caspase-3, cleaved caspase-9, Bax, cytochrome c, and Apaf-1 [2].

Table 2: Anti-Cancer Efficacy of this compound Across Different Cancer Models

| Cancer Type | Cell Lines/Models | Key Mechanisms | IC₅₀ / Efficacy |

|---|---|---|---|

| Hepatocellular Carcinoma | HepG2, H22 | ↑Bax, ↑p53, ↓Bcl-2, apoptosis induction | IC₅₀: 28.5 μM (free DAP); Enhanced with nano-formulation [1] |

| Malignant Melanoma | A375, B16 | ROS generation, mitochondrial apoptosis, caspase activation | Dose-dependent: 20-60 μg/mL [2] |

| Glioblastoma | U87, U251 | PI3K/AKT pathway inhibition, apoptosis induction | IC₅₀: ~40 μM (48h treatment) [3] |

| Chronic Myeloid Leukemia | K562, HEL | Megakaryocytic differentiation, CD41/CD61 expression | Growth inhibition at 0.25-1.00 μM [4] |

| Colon Cancer | HCT116 | AKT signaling pathway modulation, invasion inhibition | Demonstrated anti-invasive activity [5] |

In glioblastoma (GBM) models, this compound inhibited cell proliferation, migration, and invasion in vitro while suppressing tumor growth in xenograft models without significant toxicity [3]. Network pharmacology and molecular docking analyses predicted that this compound targets the PI3K/AKT signaling pathway, which was subsequently validated through surface plasmon resonance (SPR) experiments and western blot analysis. For chronic myeloid leukemia (CML), this compound induced megakaryocytic differentiation in K562 and HEL cells, as evidenced by morphological changes, increased cell size, multinucleation, and enhanced expression of megakaryocytic markers CD41 and CD61 [4]. This differentiation therapy approach represents a promising strategy for CML treatment, particularly when combined with conventional tyrosine kinase inhibitors.

Signaling Pathways and Molecular Mechanisms

The anti-cancer activity of this compound is mediated through the modulation of several critical signaling pathways. The following diagram illustrates the key molecular mechanisms involved in this compound-induced apoptosis across various cancer types:

Diagram 1: Molecular mechanisms of this compound anti-cancer activity. This compound (DAP) induces apoptosis through multiple pathways including ROS generation, PI3K/AKT inhibition, and mitochondrial dysfunction. It also promotes megakaryocytic differentiation in leukemia cells through PKC activation.

The multi-targeted nature of this compound's action mechanisms contributes to its efficacy against various cancer types and suggests potential synergistic effects when combined with conventional chemotherapeutic agents. The diagram above illustrates the complexity of this compound's interactions with cellular signaling pathways, highlighting its potential as a multi-faceted anti-cancer agent.

Nano-Formulation Protocol: Liver-Targeted GPP/PP-DAP System

Materials and Equipment

- This compound: Purity ≥98% (China Institute of Food and Drug Verification, Batch No. 111758-201101)

- Polymers: PEG₂₀₀₀-PLA₂₀₀₀, PEG₂₀₀₀-PLA₅₀₀₀, PEG₃₄₀₀-PLA₂₀₀₀, and GA-PEG₃₄₀₀-PLA₂₀₀₀ (Xian Ruixi Biotechnology Co., Ltd.)

- Solvents: Dichloromethane, ethanol, deionized water

- Equipment: Rotary evaporator (45°C water bath), sonicator, magnetic stirrer, 0.22 μm microfiltration unit

- Cell Lines: HepG2 (human hepatoma carcinoma cells), H22 (murine hepatoma carcinoma cells)

- Animals: Kunming mice (18-22 g) for in vivo evaluation

Preparation Method

The double-targeted nano-preparation of this compound, designated as GPP/PP-DAP, utilizes a combination of glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid) (GA-PEG-PLA) and polyethylene glycol-block-poly(D,L-lactic acid) (PEG-PLA) to achieve active liver targeting. The following workflow illustrates the preparation process:

Diagram 2: Preparation workflow for GPP/PP-DAP nanoparticles. The thin-film hydration method involves forming a polymer film followed by hydration and size reduction to create liver-targeted nanoparticles encapsulating this compound.

The preparation employs the thin-film hydration method [1]. First, accurately weigh GA-PEG-PLA and PEG-PLA copolymers at a optimal ratio of 7:3 and dissolve in dichloromethane in a round-bottom flask. Add this compound (10% w/w relative to total polymer) to the polymer solution with continuous stirring until completely dissolved. Remove the organic solvent using a rotary evaporator at 45°C to form a thin, uniform drug-polymer film. Hydrate the film with deionized water (adjusted to pH 6.5 with phosphate buffer) under atmospheric pressure with gentle agitation for 45 minutes. Sonicate the resulting suspension using a probe sonicator at 150W for 10 minutes (5-second pulses with 5-second rest intervals) to reduce particle size. Finally, filter the nano-suspension through a 0.22 μm microfiltration unit to remove any unencapsulated drug aggregates and obtain a sterile injectable preparation.

Optimization and Characterization

The formulation should be optimized using response surface methodology with central composite design, considering factors such as polymer ratio, drug loading, and sonication parameters. The critical quality attributes of the optimized GPP/PP-DAP nano-preparation include:

Table 3: Characterization Parameters of Optimized GPP/PP-DAP Nano-Preparation

| Parameter | Target Specification | Analytical Method |

|---|---|---|

| Particle Size | < 200 nm | Dynamic light scattering |

| Polydispersity Index | < 0.2 | Dynamic light scattering |

| Zeta Potential | Negative surface charge | Laser Doppler electrophoresis |

| Encapsulation Efficiency | > 90% | Ultracentrifugation-HPLC |

| Drug Loading | ~10% w/w | HPLC analysis |

| Morphology | Spherical, uniform | Transmission electron microscopy |

| In Vitro Release | Sustained profile over 48h | Dialysis method |

The particle size below 200 nm is critical for exploiting the Enhanced Permeability and Retention (EPR) effect in tumor tissues, while the negative surface charge helps reduce non-specific interactions with serum proteins and extends circulation time. The glycyrrhetinic acid modification enables active targeting to hepatoma cells through specific binding to GA receptors, which are overexpressed 1.5-5-fold higher in liver tumor tissue compared to normal liver tissue [1].

Characterization Methods and Protocols

In Vitro Release Study

The drug release profile of this compound from nano-formulations should be evaluated using the dialysis method. Place accurately measured GPP/PP-DAP nano-preparation (equivalent to 2 mg this compound) into a pre-treated dialysis bag (MWCO 12-14 kDa). Immerse the bag in 200 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 to maintain sink conditions, maintained at 37°C with continuous stirring at 100 rpm. At predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of release medium and replace with an equal volume of fresh medium. Filter the samples through 0.22 μm membrane and analyze this compound content using validated HPLC method with C18 column, mobile phase methanol:water (58:42 v/v), flow rate 1.0 mL/min, and detection wavelength 224 nm. Calculate the cumulative drug release percentage and plot against time to establish the release profile.

Cellular Uptake and Targeting Evaluation

For cellular uptake studies, seed HepG2 cells in 12-well plates at a density of 1×10⁵ cells/well and incubate for 24 hours. Treat cells with free this compound and GPP/PP-DAP at equivalent this compound concentration (20 μM) for 0.5, 1, 2, and 4 hours. Wash cells with cold PBS, trypsinize, and collect by centrifugation. Lyse cells with methanol and analyze this compound content using HPLC-MS. For qualitative cellular internalization, use confocal laser scanning microscopy by labeling nanoparticles with Coumarin-6 (green fluorescent probe). Incubate HepG2 cells with Coumarin-6-labeled formulations for 2 hours, fix with 4% paraformaldehyde, stain nuclei with DAPI, and observe under confocal microscope.

To evaluate in vivo targeting efficiency, establish orthotopic liver tumor models in mice by implanting H22 cells into liver parenchyma. Administer DiR-loaded nano-preparations intravenously via tail vein and monitor distribution using in vivo imaging system at predetermined time points. After 24 hours, sacrifice animals, collect major organs (heart, liver, spleen, lung, kidney) and tumors for ex vivo imaging. Quantify fluorescence intensity in tissues to calculate targeting indices.

Efficacy Evaluation Protocols

Cytotoxicity Assay (MTT): Seed HepG2 cells in 96-well plates (1×10⁴ cells/well), incubate for 24 hours, and treat with various concentrations of free this compound and GPP/PP-DAP for 24-48 hours. Add MTT solution (5 mg/mL) and incubate for 4 hours. Replace medium with DMSO to dissolve formazan crystals and measure absorbance at 490 nm. Calculate IC₅₀ values using regression analysis.

Apoptosis Assay (Annexin V/PI): Seed HepG2 cells in 6-well plates (2×10⁵ cells/well) and treat with formulations for 24 hours. Collect cells, wash with PBS, and stain with Annexin V-FITC and propidium iodide using apoptosis detection kit. Analyze by flow cytometry within 1 hour.

In Vivo Anti-Tumor Efficacy: Establish subcutaneous H22 tumor models in mice. When tumor volume reaches ~100 mm³, randomly divide animals into groups (n=6) and administer treatments (saline, free this compound, GPP/PP-DAP) via tail vein every three days for 21 days. Monitor tumor volume and body weight every three days. Calculate tumor inhibition rate and perform histopathological analysis of tumors and major organs.

Conclusion

The development of nano-delivery systems for this compound represents a significant advancement in overcoming the inherent limitations of this promising natural anti-cancer compound. The GPP/PP-DAP nano-preparation detailed in these application notes and protocols demonstrates how strategic formulation design can enhance solubility, enable active targeting, and improve therapeutic efficacy. The comprehensive characterization methods and evaluation protocols provide researchers with robust tools for further development and optimization of this compound-based cancer therapies.

The multi-faceted mechanism of action of this compound, coupled with advanced nano-delivery approaches, positions this natural compound as a promising candidate for future cancer therapeutics. Further research should focus on scale-up manufacturing, long-term toxicity studies, and exploration of combination therapies with conventional chemotherapeutic agents to fully realize the clinical potential of this compound nano-formulations.

References

- 1. A nano-preparation approach to enable the delivery of ... [frontiersin.org]

- 2. This compound induces reactive oxygen species-mediated ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits glioblastoma cell proliferation and ... [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Bicoumarin Compound this compound ... [mdpi.com]

- 5. Analysis on the interaction and binding properties of ... [sciencedirect.com]

Application Notes: HPLC for Daphnoretin Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical substances like daphnoretin, a bioactive coumarin derivative. It is ideal for confirming the absence of contaminants that can compromise drug potency, safety, and efficacy [1]. These notes and protocols consolidate methods from recent research to provide a robust framework for the purity analysis of this compound in various matrices, from plant extracts to formulated nano-preparations.

Detailed Experimental Protocols

HPLC-UV Method for this compound Purity Testing

This method is adapted from protocols used to test the purity of this compound isolated for nano-preparation research and pharmacokinetic studies [2] [3].

1.1 Instrumentation and Reagents

- HPLC System: Agilent Technologies system with a UV/Vis or PDA detector.

- Analytical Column: C18 reverse-phase column (e.g., Diamonsil C18, 250 mm × 4.6 mm, 5 µm) [2] [3].

- Mobile Phase: Methanol and deionized water (58:42, v/v) [3]. Alternatively, Methanol and 20 mmol/L Ammonium Acetate buffer (adjusted to pH 3.2 with acetic acid, 42:58, v/v) [2].

- This compound Standard: Certified reference standard (e.g., from the China Institute of Food and Drug Verification, Batch No. 111758-201101) [3].

- Solvents: HPLC-grade methanol and water.

1.2 Chromatographic Conditions

- Mobile Phase Flow Rate: 1.0 mL/min [2] [3].

- Column Temperature: 35°C [3] or 40°C [2].

- Detection Wavelength: 224 nm [3] or 345 nm [2]. The choice depends on the sample matrix and the need to avoid interfering peaks.

- Injection Volume: 10 µL [3].

1.3 Sample Preparation

- Standard Solution: Accurately weigh about 5 mg of this compound standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a stock solution of approximately 500 µg/mL. Further dilute with the mobile phase or methanol to create working standards for calibration [3].

- Test Sample: For a crude plant extract or a formulated product, dissolve an appropriate amount in methanol to achieve a nominal concentration of around 50 µg/mL. Filter through a 0.2 µm membrane filter before injection [3].

1.4 System Suitability and Purity Calculation

- System Suitability Test: Before analysis, inject the standard solution to ensure the system is performing adequately. Typical criteria include a capacity factor (k') > 2, tailing factor < 2.0, and %RSD of peak area and retention time from replicate injections < 2.0%.

- Purity Calculation: The purity of a this compound sample is calculated using the external standard method. Compare the peak area of the this compound in the test sample to the calibration curve constructed from the standard solutions [3].

Table 1: Summary of HPLC-UV Methods for this compound Analysis

| Parameter | Method 1 (From [3]) | Method 2 (From [2]) |

|---|---|---|

| Column | C18 (250 × 4.6 mm, 5 µm) | C18 (200 × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : Water (58:42) | Methanol : Ammonium Acetate Buffer (42:58) |

| Buffer pH | Not specified | 3.2 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 224 nm | 345 nm |

| Column Temperature | 35°C | 40°C |

| Application Context | Purity testing of isolated compound | Quantification in rat plasma |

UPLC-MS/MS Method for Metabolomic Profiling and Confirmation

While not a purity test per se, UPLC-MS/MS provides definitive confirmation of identity and can detect co-eluting impurities with high sensitivity. This method is based on the comprehensive metabolomic study of plant species [4].

2.1 Instrumentation and Reagents

- UPLC System: Shimadzu 8045 UPLC system or equivalent.

- Mass Spectrometer: Triple Quadrupole (TQD) with an Electrospray Ionization (ESI) source.

- Column: UPLC C18 column (e.g., 150 mm × 2.1 mm, 1.7 µm) [4].

- Mobile Phase: (A) Ultra-pure water; (B) HPLC-grade acetonitrile, both often modified with 0.1% formic acid.

2.2 Chromatographic and Mass Spectrometric Conditions

- Gradient Elution: Start at 10% B, ramp to 30% B at 5 min, 70% B at 15 min, 80% B at 22 min, and re-equilibrate at 10% B [4].

- Flow Rate: 0.2 mL/min [4].

- ESI Source: Operate in both positive and negative modes.

- MS Parameters: Nebulizing gas flow: 2.51 L/min; Drying gas flow: 10.00 L/min; Interface temperature: 300°C; DL temperature: 526°C; Interface voltage: 4.00 kV [4].

2.3 Sample Analysis

- Prepare the sample similarly to the HPLC-UV method (≈1 mg/mL in methanol, 0.2 µm filtered).

- The TQD mass analyzer is used to further fragment the this compound ion, producing daughter ion fragments that facilitate definitive identification and detection of trace impurities [4].

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the HPLC purity determination of this compound, from sample preparation to final analysis.

Diagram 1: Workflow for HPLC Purity Determination of this compound.

Data Analysis and Acceptance Criteria

- Calibration Curve: Prepare at least five concentrations of this compound standard. The curve should be linear over the range of interest, typically with a correlation coefficient (r²) > 0.999.

- Purity Assessment: The primary method for purity assessment is based on the relative peak area in the chromatogram, assuming the detector response is specific to this compound at the chosen wavelength.

- Acceptance Criteria: A sample is typically considered high-purity if the this compound peak accounts for >98% of the total integrated peak area, as demonstrated in nano-preparation research where a purity of 98.12% was achieved [3].

Troubleshooting and Technical Notes

- Peak Tailing: If the this compound peak shows significant tailing, check the mobile phase pH. Using an acidic buffer (pH ~3.2) can improve peak shape by suppressing the ionization of residual silanols on the C18 column [2].

- Low Resolution: If impurities are not well-separated from the main peak, optimize the mobile phase gradient. A slower gradient or a change in the organic modifier (e.g., acetonitrile instead of methanol) can enhance resolution.

- Retention Time Shift: Ensure the mobile phase is prepared consistently and the column is properly equilibrated. Significant shifts can indicate column degradation or issues with the HPLC pump.

- MS Confirmation: For absolute confirmation, the identity of the this compound peak should be verified by mass spectrometry. This compound has a molecular formula of C₁₉H₁₂O₇ and a molecular weight of 352.29 g/mol [5]. NMR (¹H and ¹³C) is the gold standard for structural elucidation of isolated compounds [6] [3].

Validation Parameters (For Regulated Studies)

For drug development, the HPLC method should be validated according to ICH guidelines. Key parameters include:

- Accuracy: Determined by recovery experiments using spiked samples.

- Precision: Both intra-day and inter-day relative standard deviation (RSD). RSD for quality control samples should ideally be <10% [2].

- Linearity: As described in the data analysis section.

- Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities.

- Limit of Quantification (LOQ): The lowest amount that can be quantified with acceptable accuracy and precision. An LOQ of 0.020 µg/mL has been reported for plasma analysis [2].

References

- 1. Why Is HPLC Ideal for Chemical Purity ? Testing [moravek.com]

- 2. Development and validation of an RP-HPLC-UV method for the ... [jcps.bjmu.edu.cn]

- 3. A nano-preparation approach to enable the delivery of ... [frontiersin.org]

- 4. A comprehensive metabolomic study of three Egyptian ... [nature.com]

- 5. This compound inhibits glioblastoma cell proliferation and ... [jcancer.org]

- 6. Orthogonal test design for optimization of supercritical fluid extraction... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Daphnoretin Nano-Preparation via Thin-Film Hydration for Targeted Cancer Therapy

Introduction and Background

Daphnoretin (DAP), a natural dicoumarin compound isolated from the traditional Chinese medicine Wikstroemia indica (Linn. C. A. Meyer), has attracted significant scientific interest due to its broad pharmacological activities against various cancers. Research has demonstrated that this compound exhibits potent antitumor effects against multiple cancer types, including hepatocellular carcinoma (HCC) [1] [2], glioblastoma [3], and chronic myeloid leukemia [4]. The compound exerts its therapeutic effects through multiple mechanisms, primarily by inducing apoptosis in cancer cells via regulation of Bax, p53, and Bcl2 expression [1] [2], and through inactivation of key signaling pathways such as PI3K/AKT in glioblastoma [3] and STAT3 in leukemia models [4].

Despite its promising therapeutic potential, the clinical application of this compound has been significantly hampered by its poor aqueous solubility and rapid clearance from the bloodstream, resulting in a short plasma half-life of approximately 3.5 hours [1] [2]. To overcome these limitations, nanotechnology-based approaches have been employed, specifically the development of a double-targeted nano-preparation using glycyrrhetinic acid-modified polyethylene glycol-block-poly(D,L-lactic acid) (GA-PEG-PLA) in combination with PEG-PLA polymers [1] [2]. This advanced delivery system leverages both the enhanced permeability and retention (EPR) effect and active targeting through GA receptors, which are overexpressed 1.5–5-fold higher in liver tumor tissue compared to normal liver tissue [1] [2].

Table 1: Key Properties of this compound and Its Nano-Preparation

| Property | Free this compound | GPP/PP-DAP Nano-Preparation |

|---|---|---|

| Solubility | Poor aqueous solubility | Significantly improved water dispersibility |

| Plasma Half-life | ~3.5 hours [1] [2] | Extended circulation time |

| IC50 Value | Higher | Lower in cytotoxicity studies [1] [2] |

| Cellular Uptake | Limited | Enhanced endocytosis by HepG2 cells [1] [2] |

| Targeting Capability | Non-specific | Active liver targeting via GA receptors [1] [2] |

| Tumor Inhibition | Moderate | Excellent tumor suppression in HCC models [1] [2] |

Materials and Methods

Materials

2.1.1 Chemical and Biological Reagents

- This compound standard (batch No. 111758-201101) can be obtained from the China Institute of Food and Drug Verification (Beijing, China) [1] [2]

- Polymer materials: PEG2000-PLA2000, PEG2000-PLA5000, PEG3400-PLA2000, and GA-PEG3400-PLA2000 (Xian Ruixi Biotechnology Co., Ltd., Xian, China) [1] [2]

- Cell culture reagents: DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin solution (commercially available from suppliers such as Solarbio and Gibco) [1] [2]

- Solvents: Chloroform, methanol, dimethyl sulfoxide (DMSO), and other organic solvents of analytical grade [1] [2]

2.1.2 Cell Lines and Animals

- Cell lines: Human HepG2 hepatoma carcinoma cells and murine H22 hepatoma cells (commercially available from biological resource centers) [1] [2]

- Animals: Sprague-Dawley rats and Kunming mice (for in vivo studies) [1] [2]

- Ethical considerations: All animal procedures should be approved by the appropriate Institutional Animal Care and Use Committee (e.g., approval no. 20210081 from Guizhou University of Traditional Chinese Medicine) [1] [2]

Equipment and Instrumentation

Table 2: Essential Equipment for this compound Nano-Preparation

| Equipment Category | Specific Instruments | Application Purpose |

|---|---|---|

| Analytical Instruments | Hybrid quadrupole time-of-flight tandem mass spectrometry (X500R QTOF) [1] [2], AVANCE III HD (500) NMR spectrometer [1] [2], HPLC system with C18 reverse-phase column [1] [2] | Compound identification and purity testing |

| Formulation Equipment | Rotary evaporator (Büchi, V-855) [5], probe sonicator, magnetic stirrer [1] [2] | Nano-preparation development |

| Characterization Instruments | Zeta potential analyzer, dynamic light scattering instrument | Physicochemical characterization |

| Cell Culture Equipment | CO2 incubator, biological safety cabinet, microplate reader (Bio-Tek ELx800) [3] | In vitro assessment |

Preparation of this compound-Loaded Nanomicelles

The thin-film hydration method has been optimized for the preparation of this compound-loaded nanomicelles (GPP/PP-DAP) as follows [1] [2]:

Solution Preparation: Accurately weigh PEG-PLA or GA-PEG-PLA/PEG-PLA copolymers and transfer to a clean vial. Add appropriate organic solvent (chloroform:methanol, 9:1 v/v) and stir on a magnetic stirrer until completely dissolved. Add precisely weighed this compound to the polymer solution and continue stirring until a homogeneous solution is obtained.

Thin Film Formation: Transfer the homogeneous solution to a round-bottom flask. Carefully remove the organic solvent using a rotary evaporator at 45°C to obtain a uniform, dry polymer-drug film. Ensure complete solvent removal by maintaining the vacuum for an additional 30-60 minutes after apparent dryness.

Hydration Process: Hydrate the thin film with an appropriate volume of deionized water (pre-warmed to 45-50°C) under atmospheric pressure. Rotate the flask continuously to ensure complete hydration of the film and formation of a multilamellar vesicle suspension.

Size Reduction and Purification: Transfer the hydrated suspension to a vial and stir for several hours at room temperature to facilitate micelle formation. Sonicate the suspension for 6 minutes in the dark using a probe sonicator to reduce particle size and achieve a homogeneous dispersion. Centrifuge the resulting nanomicellar suspension at 3,000 rpm for 5 minutes to remove any unentrapped drug aggregates or large particles [1] [2].

Formulation Optimization

Experimental Design for Optimization

The optimization of GPP/PP-DAP nano-preparation was systematically performed using univariate analysis followed by response surface methodology to identify critical process parameters and their optimal ranges [1] [2]. Key parameters investigated include:

- Polymer composition ratio (GA-PEG-PLA to PEG-PLA)

- Drug-polymer ratio

- Hydration volume and temperature

- Sonication time and intensity

Optimization Results

Table 3: Optimization Parameters and Results for GPP/PP-DAP Nano-Preparation

| Optimization Parameter | Range Investigated | Optimal Value | Impact on Formulation |

|---|---|---|---|

| Polymer Composition | Varying GA-PEG-PLA:PEG-PLA ratios | Specific ratio determined via RSM | Affects targeting efficiency and stability |

| Drug-Polymer Ratio | Multiple ratios screened | Optimal loading determined | Influences drug loading and encapsulation efficiency |

| Hydration Temperature | 40-60°C | 45-50°C | Impacts film hydration and micelle formation |

| Sonication Time | 3-15 minutes | 6 minutes | Affects particle size distribution and homogeneity |

| Organic Solvent System | Chloroform:methanol variations | 9:1 (v/v) | Influences film formation and uniformity |

Physicochemical Characterization

Particle Size, Distribution, and Zeta Potential

The mean particle size of optimized GPP/PP-DAP nanomicelles was found to be less than 200 nm, which is ideal for exploiting the EPR effect in tumor targeting [1] [2]. The polydispersity index (PDI) values were below 0.3, indicating a narrow size distribution and homogeneous population of nanoparticles. Zeta potential measurements demonstrated moderately negative or positive surface charges depending on the polymer composition, contributing to colloidal stability through electrostatic repulsion.

Drug Loading and Encapsulation Efficiency

The encapsulation efficiency of this compound in the GPP/PP-DAP nanomicelles was optimized through the response surface methodology, achieving high values exceeding 80% in the optimal formulation [1] [2]. Drug loading capacity was determined through careful adjustment of the drug-polymer ratio, with the optimal value identified through systematic optimization studies.

Stability Studies

The physical stability of the GPP/PP-DAP nano-preparation was evaluated under different storage conditions (4°C, 25°C, and 37°C) over extended periods. The optimized formulation demonstrated no significant changes in particle size, PDI, or drug content over 30 days when stored at 4°C, indicating appropriate short-term stability for further biological evaluations [1] [2].

Biological Activity Assessment

In Vitro Cytotoxicity Studies

The anti-proliferative effects of GPP/PP-DAP were evaluated against human HepG2 hepatoma carcinoma cells using standard MTT or CCK-8 assays [1] [2] [3]. The experiments demonstrated that:

- The IC50 value of GPP/PP-DAP was significantly lower than that of free this compound, indicating enhanced cytotoxicity of the nanoformulation [1] [2]

- The cytotoxicity was time- and concentration-dependent, with increased inhibition observed at higher concentrations and longer exposure times

- The blank nanocarriers (without this compound) showed minimal cytotoxicity, confirming the safety of the polymeric delivery system

Cellular Uptake Studies

The cellular internalization of GPP/PP-DAP was investigated using fluorescence microscopy or flow cytometry, demonstrating that the nano-preparation was more readily endocytosed by HepG2 cells compared to free this compound [1] [2]. The enhanced cellular uptake contributes significantly to the improved therapeutic efficacy of the nanoformulation.

In Vivo Antitumor Efficacy

The therapeutic potential of GPP/PP-DAP was evaluated in orthotopic liver cancer models using Kunming mice implanted with H22 hepatoma cells [1] [2]. The key findings included:

- Significant tumor growth inhibition in the GPP/PP-DAP treated group compared to free this compound and control groups

- Enhanced targeting to liver tissues with orthotopic tumors, potentiating the therapeutic efficacy against HCC

- Reduced systemic toxicity and improved tolerability of the nanoformulation compared to free drug administration

Additional Pharmacological Activities

Recent studies have revealed additional pharmacological activities of this compound that expand its potential therapeutic applications:

- Anti-inflammatory Effects: this compound has demonstrated significant inhibition of NF-κB pathway activation and subsequent reduction in pro-inflammatory cytokines (TNF-α and IL-1β) in spinal cord injury models [6]

- Antiviral Potential: Related coumarin compounds have shown ability to reduce ACE2 expression, potentially protecting against SARS-CoV-2 infection [7]

- Leukemia Differentiation: this compound can induce megakaryocytic differentiation in human chronic myeloid leukemia cells, suggesting potential for differentiation therapy [4]

Experimental Workflow Diagram

Diagram Title: Experimental Workflow for this compound Nano-Preparation and Evaluation

Mechanism of Action

Diagram Title: Signaling Pathways and Mechanisms of this compound Action

The therapeutic mechanisms of this compound involve multiple signaling pathways and cellular processes, as illustrated in the diagram above. The GPP/PP-DAP nano-preparation enhances these effects through improved cellular delivery and targeted accumulation in tumor tissues [1] [2] [3].

Conclusions

The development and optimization of this compound-loaded nanomicelles using the thin-film hydration method represents a significant advancement in overcoming the limitations of this promising natural compound. The GPP/PP-DAP nano-preparation demonstrates:

- Significantly improved aqueous solubility and stability compared to free this compound

- Enhanced cytotoxic effects against hepatocellular carcinoma cells evidenced by lower IC50 values

- Superior targeting capability to liver tissues through GA receptor-mediated endocytosis

- Potent antitumor efficacy in orthotopic liver cancer models with reduced systemic toxicity

The systematic optimization approach employing univariate analysis and response surface methodology provides a robust framework for the development of natural product-based nano-formulations. The comprehensive characterization protocols outlined in these application notes ensure rigorous evaluation of critical quality attributes essential for pharmaceutical development.

These application notes provide researchers with detailed methodologies for the reproducible preparation, optimization, and evaluation of this compound-loaded nanomicelles, contributing to the ongoing development of natural product-based nanomedicines for cancer therapy.

References

- 1. A nano-preparation approach to enable the delivery of ... [frontiersin.org]

- 2. A nano-preparation approach to enable the delivery of ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits glioblastoma cell proliferation and ... [jcancer.org]

- 4. Naturally Occurring Bicoumarin Compound this compound ... [mdpi.com]

- 5. Translating a Thin-Film Rehydration Method to ... [mdpi.com]

- 6. This compound inhibited SCI-induced inflammation and ... [pmc.ncbi.nlm.nih.gov]

- 7. Daphnetin may protect from SARS-CoV-2 infection by ... [nature.com]

Daphnoretin Cytotoxicity Profiling in Cancer Cell Lines

The table below summarizes key findings from cytotoxicity assays of daphnoretin across different human cancer cell lines.

| Cancer Type | Cell Line(s) | Assay Type | Key Findings | IC₅₀ / Effective Concentration | Reference |

|---|---|---|---|---|---|

| Lung Cancer | A549 | MTT Assay | Concentration- & time-dependent proliferation inhibition; induced apoptosis. | ~10-20 µM (at 24-48h) [1] | |

| Melanoma | A375, B16 | MTT & Colony Formation | Inhibited proliferation & colony formation; induced ROS-mediated apoptosis. | ~20-60 µg/mL (at 24h) [2] | |

| Chronic Myeloid Leukemia | K562, HEL | CCK-8 & Trypan Blue | Inhibited growth; induced megakaryocytic differentiation. | ~0.25-1.00 µM (at 24-72h) [3] | |

| Glioblastoma | U87, U251 | MTT Assay (in vitro) | Inhibited proliferation, migration, invasion; induced apoptosis via PI3K/AKT. | ~40-80 µM (at 48h) [4] | |

| Hepatocellular Carcinoma (HCC) | HepG2 | MTT Assay (Nano-prep) | Nano-formulation enhanced cytotoxicity and liver targeting. | Lower IC₅₀ than free this compound [5] |

Detailed Experimental Protocols

Cell Culture and Maintenance

- Standard Culture: Most studies used RPMI-1640 (for A549, K562, HEL) or DMEM (for A375, B16, HepG2) culture medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin [1] [2] [3].

- Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

This compound Preparation and Treatment

- Stock Solution: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 1-100 mmol/L), stored at -20°C [1] [3].

- Working Dilutions: The stock solution is diluted with a culture medium immediately before use. The final DMSO concentration should be low (e.g., <0.1%) to avoid solvent toxicity [1].

- Treatment: Cells are seeded and allowed to adhere overnight before being treated with a series of this compound concentrations for 24 to 72 hours.

Core Cytotoxicity and Apoptosis Assays

A. MTT Assay for Cell Viability This is the most common method used to assess this compound's inhibition of cell proliferation [1] [2] [4].

- Seed cells in a 96-well plate (~1×10⁴ cells/well) and incubate overnight.

- Treat with this compound at various concentrations.

- Add MTT reagent (20-50 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours.

- Dissolve formazan crystals by adding 100-150 µL of DMSO to each well.

- Measure absorbance at 490 nm or 570 nm using a microplate reader.

- Calculate cell viability and IC₅₀ values.

B. Flow Cytometry for Apoptosis Detection Used to quantify the percentage of apoptotic cells [1] [2].

- Treat and harvest cells (e.g., 1×10⁶ cells) after this compound exposure.

- Wash cells with cold PBS.

- Stain cells using an Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit per manufacturer's instructions.

- Analyze using a flow cytometer within 1 hour. The quadrants indicate:

- Annexin V-/PI-: Viable cells.

- Annexin V+/PI-: Early apoptotic cells.

- Annexin V+/PI+: Late apoptotic cells.

- Annexin V-/PI+: Necrotic cells.

C. Western Blot Analysis for Apoptotic Proteins Used to investigate the mechanism of this compound-induced apoptosis [1] [2] [4].

- Lyse treated cells using RIPA buffer with protease inhibitors.

- Determine protein concentration using a BCA assay.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block membrane with 5% non-fat milk for 1 hour.

- Incubate with primary antibodies (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, cytochrome c) overnight at 4°C.

- Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.

- Visualize protein bands using an enhanced chemiluminescence (ECL) kit.

D. Reactive Oxygen Species (ROS) Detection Used to measure ROS-mediated apoptosis [2].

- Treat cells with this compound in 6-well plates.

- Incubate with DCFH-DA probe (10 µM) in serum-free medium for 20-30 minutes at 37°C.

- Wash cells with serum-free medium to remove excess probe.

- Analyze fluorescence intensity immediately using a flow cytometer or fluorescence microscope.

Mechanistic Pathways of this compound Action

The following diagrams, generated using Graphviz DOT language, illustrate the key signaling pathways through which this compound exerts its cytotoxic effects.

Intrinsic Apoptosis Pathway Induction

PI3K/AKT Signaling Pathway Inhibition

Critical Technical Considerations

- Solubility and Nano-Formulations: A major challenge in utilizing this compound is its poor aqueous solubility. Researchers have successfully developed nano-micelle systems (e.g., using GA-PEG-PLA/PEG-PLA copolymers) to enhance solubility, delivery efficiency, and liver-targeting specificity in hepatocellular carcinoma models [5].

- Mechanism-Specific Assays: The choice of assay should align with the mechanistic hypothesis. For instance, if investigating ROS-mediated apoptosis, include DCFH-DA staining alongside standard apoptosis assays [2]. For differentiation studies, examine cell surface markers (CD41/CD61) and morphological changes [3].

- Context of Use: Select cell lines and assays based on your research focus. The K562 and HEL cell lines are well-established for studying megakaryocytic differentiation, which is a non-conventional cytotoxic mechanism relevant to leukemia therapy [3].

Conclusion

This compound is a potent natural compound with demonstrated cytotoxicity against a wide spectrum of cancers. The protocols outlined here provide a robust framework for researchers to evaluate its efficacy and elucidate its mechanisms of action, forming a foundation for future drug development efforts.

References

- 1. Effect of this compound on the proliferation and apoptosis ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces reactive oxygen species-mediated ... [pmc.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Bicoumarin Compound this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits glioblastoma cell proliferation and ... [pubmed.ncbi.nlm.nih.gov]

- 5. A nano-preparation approach to enable the delivery of ... [frontiersin.org]

Application Notes and Protocols: Daphnoretin-Induced Apoptosis in Cancer Research

Introduction and Background

Daphnoretin is a bicoumarin compound naturally isolated from plants of the Wikstroemia genus, such as Wikstroemia indica C.A. Mey [1] [2] [3]. It has garnered significant research interest due to its broad pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects [1] [3].

A substantial body of evidence confirms that this compound inhibits cancer cell proliferation and induces programmed cell death (apoptosis) in various cancer types, positioning it as a promising candidate for anticancer drug development [1] [4] [5]. These pro-apoptotic effects are mediated through several key signaling pathways.

Mechanisms of Apoptosis Induction

Research indicates that this compound induces apoptosis primarily through the following molecular mechanisms:

Mitochondria-Dependent Apoptotic Pathway

This is the most extensively documented mechanism for this compound. The compound directly influences the B-cell lymphoma-2 (Bcl-2) protein family, increasing the expression of pro-apoptotic Bax while decreasing the expression of anti-apoptotic Bcl-2 [1] [2] [3]. This altered Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytosol [4]. Cytochrome c then forms the apoptosome with apoptotic protease-activating factor 1 (Apaf-1), which activates caspase-9. Subsequently, caspase-9 cleaves and activates the executioner caspase, caspase-3, culminating in apoptosis [4] [2].

Reactive Oxygen Species (ROS)-Mediated Apoptosis

Studies on malignant melanoma cells demonstrate that this compound significantly increases intracellular levels of reactive oxygen species [4]. This oxidative stress acts as a critical trigger for the initiation of the mitochondrial apoptosis pathway described above, creating an amplification loop that enhances cell death [4].

Inhibition of PI3K/AKT Survival Signaling

In colon cancer and glioblastoma, this compound exerts its effects by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway [5] [6]. This pathway is a crucial pro-survival signal in cancer cells. Its inactivation leads to decreased phosphorylation of PI3K and AKT, reducing cell survival and further promoting apoptosis [6]. This mechanism also underpins the observed suppression of cancer cell invasion and metastasis [5] [6].

The following diagram illustrates the interplay between these key pathways in this compound-induced apoptosis:

Experimental Protocols

Standardized protocols are essential for evaluating this compound's pro-apoptotic activity. Below are detailed methodologies for key assays.

Cell Culture and Drug Preparation

- Cell Lines Used: A549 (human lung cancer) [1], U87 and U251 (human glioblastoma) [6], A375 and B16 (human and murine malignant melanoma) [4], HeLa (human cervical cancer) [2] [3], ATDC5 (murine chondrocytes) [7].

- This compound Preparation: Prepare a stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO) and store at -20°C. Dilute in cell culture medium immediately before use, ensuring the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity [1] [6].

- Cell Culture: Maintain cells in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator [1] [4] [6].

Assessing Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures mitochondrial activity in living cells.

- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight [1] [4].

- Treat cells with a concentration gradient of this compound (e.g., 0-80 µM) for 24-48 hours [1] [4].

- Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C [1].

- Carefully remove the medium and dissolve the resulting formazan crystals in 150 µL DMSO [1].

- Measure absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control group [1].

Detecting Apoptosis (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes early apoptotic, late apoptotic, and necrotic cells.

- Seed and treat cells (e.g., in 6-well plates) with this compound for 24 hours [1] [4].

- Harvest cells by gentle trypsinization and collect by centrifugation (e.g., 326 × g for 5 minutes) [1].

- Wash cells twice with cold phosphate-buffered saline (PBS).

- Resuspend cell pellet (approximately 1×10⁵ cells) in 195 µL Annexin V-FITC binding buffer.

- Add 5 µL Annexin V-FITC, incubate for 10-15 minutes at room temperature in the dark [4].

- Wash cells, resuspend in 190 µL binding buffer, add 10 µL propidium iodide (PI) solution [4].

- Analyze stained cells immediately using a flow cytometer. Early apoptotic cells are Annexin V-FITC positive and PI negative, while late apoptotic cells are positive for both stains [1] [4].

Observing Apoptotic Morphology (Hoechst Staining)

This fluorescent staining method reveals nuclear condensation and fragmentation characteristic of apoptosis.

- Culture and treat cells on coverslips or in multi-well plates.

- After treatment, wash cells twice with cold PBS.

- Fix cells with cold methanol and acetic acid (3:1, v/v) or 4% paraformaldehyde for 10-30 minutes [1] [2].

- Remove fixative, wash with PBS, and stain with Hoechst 33342 or 33258 (e.g., 1 µg/mL) for 5-10 minutes in the dark [1] [2].

- Visualize nuclear morphology using a fluorescence microscope. Apoptotic cells exhibit intensely stained, condensed, and fragmented nuclei compared to the diffuse staining in healthy cells [1] [2].

Measuring Intracellular ROS Levels

- Seed and treat cells with this compound in multi-well plates (preferably with a clear bottom) for the desired duration [4].

- Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark [4].

- Wash cells three times with serum-free medium to remove excess probe [4].

- Measure fluorescence intensity immediately using a fluorescence microscope or flow cytometer (excitation/emission: ~485/535 nm). Increased fluorescence signal indicates higher intracellular ROS levels [4].

Analyzing Apoptosis-Related Protein Expression (Western Blotting)

- Harvest this compound-treated and control cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [4] [6].

- Determine protein concentration using a BCA or Bradford assay.

- Separate proteins (20-50 µg per lane) by SDS-PAGE and transfer to a PVDF membrane.

- Block membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate with primary antibodies (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, cytochrome c, p-PI3K, p-Akt) overnight at 4°C [1] [4] [6].

- Wash membrane and incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect signals using an enhanced chemiluminescence (ECL) kit. Use GAPDH, β-actin, or total non-phosphorylated proteins as loading controls [1] [4] [6].

Quantitative Data Summary

The tables below consolidate key experimental findings from recent studies.

Table 1: Antiproliferative Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ / Effective Concentration Range | Exposure Time | Primary Assay | Citation |

|---|---|---|---|---|---|

| A549 | Lung Cancer | ~15-20 µM | 24-48 h | MTT | [1] |

| A375 | Malignant Melanoma | 20-60 µg/mL | 24 h | MTT, Colony Formation | [4] |

| B16 | Malignant Melanoma | 20-60 µg/mL | 24 h | MTT, Colony Formation | [4] |

| U87 | Glioblastoma | ~40 µM | 48 h | MTT | [6] |

| U251 | Glioblastoma | ~20 µM | 48 h | MTT | [6] |

| HeLa | Cervical Cancer | 10-50 µg/mL | 12-24 h | MTT | [2] [3] |

Table 2: Effects of this compound on Key Apoptotic Markers

| Observed Effect | Experimental Model | Key Methodologies | Citation |

|---|---|---|---|

| ↑ Bax/Bcl-2 ratio, ↑ cleaved caspase-3 | A549 lung cancer cells | Western Blot | [1] |

| ↑ ROS, ↑ cytochrome c, ↑ cleaved caspase-9, ↑ cleaved caspase-3 | A375 & B16 melanoma cells | Flow Cytometry (ROS), Western Blot | [4] |

| ↓ p-PI3K, ↓ p-Akt, ↑ apoptosis | U87 & U251 glioblastoma cells | Western Blot, Flow Cytometry (Annexin V/PI) | [6] |

| ↓ Mitochondrial membrane potential, ↑ Bax, ↓ Bcl-2 mRNA | HeLa cervical cancer cells | JC-1 Staining, qRT-PCR, Western Blot | [2] [3] |

| Inhibition of NF-κB pathway, ↓ TNF-α, ↓ IL-1β | SCI mouse model, BV2 microglial cells | Western Blot, ELISA, qPCR | [8] |

Troubleshooting and Best Practices

- Control Groups are Crucial: Always include vehicle control groups (DMSO, same concentration as used for this compound) and positive controls for apoptosis (e.g., staurosporine) or ROS (e.g., H₂O₂) where appropriate.

- Confirming Apoptosis: Due to the complexity of cell death, it is recommended to use at least two complementary methods (e.g., Annexin V/PI staining plus Western blot for caspase activation) to confirm apoptosis.

- This compound Stability: Prepare fresh working solutions from stock for each experiment to ensure activity. Avoid repeated freeze-thaw cycles of the stock solution.

- Pathway Inhibition/Activation: To mechanistically validate a pathway, use specific agonists (e.g., SC79 for AKT) [6] or inhibitors (e.g., N-acetylcysteine for ROS) [4] in combination with this compound treatment.

Conclusion

This compound is a potent natural compound that induces apoptosis in cancer cells via mitochondria-dependent pathways, ROS-mediated mechanisms, and suppression of the PI3K/AKT survival signaling. The standardized protocols outlined herein provide a robust framework for researchers to reliably evaluate its pro-apoptotic efficacy and elucidate its detailed mechanism of action in various disease models.

References

- 1. Effect of this compound on the proliferation and apoptosis ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound-induced apoptosis in HeLa cells [link.springer.com]

- 3. This compound-induced apoptosis in HeLa cells [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces reactive oxygen species-mediated ... [pmc.ncbi.nlm.nih.gov]

- 5. An invasion inhibitor and apoptosis accelerator for colon ... [sciencedirect.com]

- 6. This compound inhibits glioblastoma cell proliferation and ... [jcancer.org]

- 7. This compound relieves IL-1β-mediated chondrocytes apoptosis ... [josr-online.biomedcentral.com]

- 8. This compound inhibited SCI-induced inflammation and ... [aging-us.com]

Application Notes and Protocols: Daphnoretin-Loaded Liver-Targeting Nanocarriers for Hepatocellular Carcinoma Therapy

Introduction and Scientific Background